2-Chloro-4-(2,4-difluorophenoxy)-6-methoxy-1,3,5-triazine
Description
2-Chloro-4-(2,4-difluorophenoxy)-6-methoxy-1,3,5-triazine is a substituted triazine derivative characterized by a chloro group at position 2, a methoxy group at position 6, and a 2,4-difluorophenoxy substituent at position 2. Triazines are heterocyclic aromatic compounds with a six-membered ring containing three nitrogen atoms.
Properties
IUPAC Name |
2-chloro-4-(2,4-difluorophenoxy)-6-methoxy-1,3,5-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N3O2/c1-17-9-14-8(11)15-10(16-9)18-7-3-2-5(12)4-6(7)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPBVLCDMHRNHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)Cl)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,4-difluorophenoxy)-6-methoxy-1,3,5-triazine typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,4-difluorophenoxy)-6-methoxy-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or acids to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazines, while oxidation or reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-4-(2,4-difluorophenoxy)-6-methoxy-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-difluorophenoxy)-6-methoxy-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key structural and molecular features of the target compound with its closest analogs:
Key Observations:
- Substituent Effects: The 2,4-difluorophenoxy group in the target compound introduces strong electron-withdrawing effects due to fluorine's electronegativity, enhancing the triazine ring's electrophilicity compared to methyl-substituted analogs (e.g., 2,4-dimethylphenoxy in ) . Chloro vs. The chloro group in the target compound enhances reactivity in nucleophilic substitution reactions .
Physicochemical Properties
- Solubility: Fluorinated phenoxy groups (target compound) reduce water solubility compared to non-fluorinated analogs. For example, 2-Chloro-4-(1-dibenzofuranyl)-6-phenyl-1,3,5-triazine () has a solubility of 9.7E-8 g/L, while Atrazine is moderately soluble in water (33 mg/L) due to its amino groups . The methoxy group at position 6 in the target compound may slightly improve solubility in organic solvents compared to fully halogenated triazines.
- Stability and Reactivity: Fluorine substituents increase chemical stability and resistance to hydrolysis compared to methyl or amino groups. This could prolong environmental persistence relative to Atrazine or Prometon . The chloro group at position 2 is a reactive site for further functionalization, as seen in , where chloro-triazines undergo nucleophilic substitution with amines .
Biological Activity
2-Chloro-4-(2,4-difluorophenoxy)-6-methoxy-1,3,5-triazine is a synthetic compound characterized by a triazine ring with various substituents, including chloro, difluorophenoxy, and methoxy groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in both medicinal chemistry and agricultural applications.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 219766-05-9 |
| Molecular Formula | C10H6ClF2N3O2 |
| Molecular Weight | 251.62 g/mol |
Anticancer Properties
Research has identified this compound as having significant anticancer activity . The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Study on Breast Cancer Cells : In vitro studies demonstrated that this compound effectively reduced the viability of MCF-7 (breast cancer) cells with an IC50 value of approximately 15 µM. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
- Lung Cancer Inhibition : Another study reported that treatment with this compound resulted in a significant decrease in cell viability in A549 lung cancer cells. The compound was found to downregulate key survival pathways such as PI3K/Akt .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties , making it a candidate for agricultural applications as well as potential therapeutic uses against infections.
Research Findings
- Bacterial Inhibition : Studies have shown that this triazine derivative displays activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .
- Fungal Activity : It has also demonstrated fungicidal effects against common plant pathogens such as Fusarium and Alternaria species, indicating its potential use in crop protection.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways. For instance, it inhibits the activity of kinases related to the MAPK pathway which is crucial for cell proliferation and survival .
- Receptor Modulation : It may also modulate receptor activity related to apoptosis and cell survival pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with other triazine derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 2-Chloro-4-(2-fluorophenoxy)-6-methoxy-1,3,5-triazine | Moderate | Low |
| 2-Chloro-4-(phenylthio)-6-methoxy-1,3,5-triazine | High | Moderate |
| This compound | High | High |
This table illustrates that while other compounds exhibit varying degrees of biological activity, the combination of properties present in this compound makes it particularly valuable for further research and application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
